molecular formula C10H16ClN3O B2842779 4-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride CAS No. 1420847-89-7

4-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride

Cat. No.: B2842779
CAS No.: 1420847-89-7
M. Wt: 229.71
InChI Key: KTJWAQXJXBMTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride is a chemical compound with the molecular formula C10H16ClN3O and a molecular weight of 229.71 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride typically involves nucleophilic aromatic substitution reactions. One common synthetic route involves the reaction of 2,4,5-trichloropyrimidine with 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline in the presence of N,N-diisopropylethylamine (DIPEA) in isopropanol at 80°C . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

4-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidin-4-yloxy group can be replaced with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride can be compared with other similar compounds, such as:

    2-(Piperidin-4-yloxy)pyrimidine: This compound shares a similar structure but lacks the methyl group at the 4-position.

    4-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride: This compound has a pyridine ring instead of a pyrimidine ring.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-methyl-2-piperidin-4-yloxypyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c1-8-2-7-12-10(13-8)14-9-3-5-11-6-4-9;/h2,7,9,11H,3-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJWAQXJXBMTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.